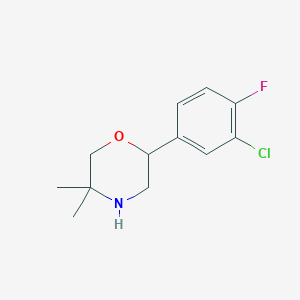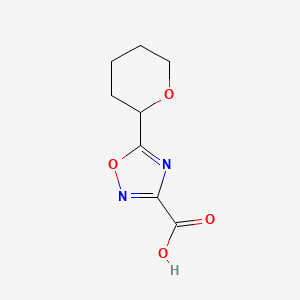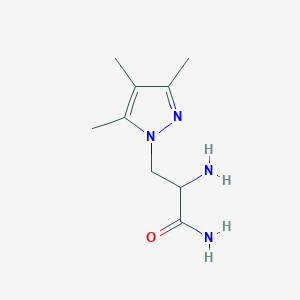
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C9H16N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-(trimethyl-1H-pyrazol-1-yl)propanoic acid with ammonia or an amine source under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学研究应用
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell growth and proliferation.
相似化合物的比较
Similar Compounds
3-amino-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
5-amino-1H-pyrazole-4-carboxamide: Another pyrazole derivative with potential therapeutic applications.
1-(1H-pyrazol-3-yl)ethanone: A pyrazole derivative used in the synthesis of more complex compounds.
Uniqueness
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific structure, which combines the pyrazole ring with an amino group and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-amino-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-5-6(2)12-13(7(5)3)4-8(10)9(11)14/h8H,4,10H2,1-3H3,(H2,11,14) |
InChI 键 |
YINUSYURYKFQNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C)CC(C(=O)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

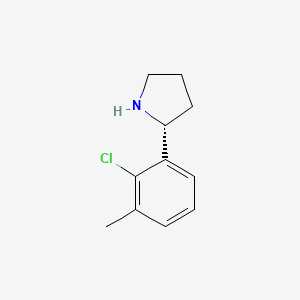
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
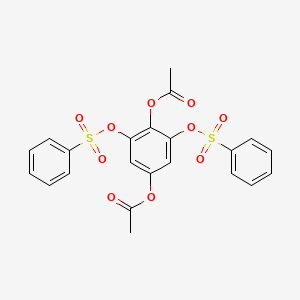
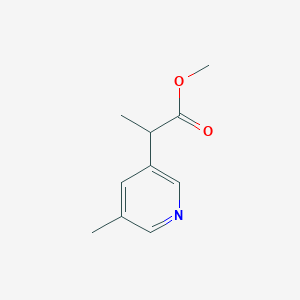
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
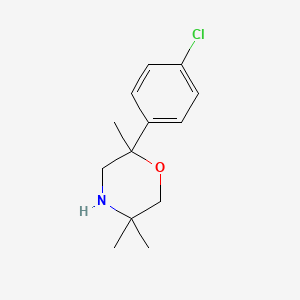

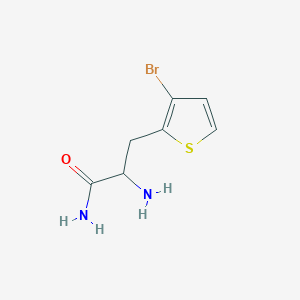
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
